molecular formula C34H62N4O5S B1164710 N-Hexanoyl-biotin-D-erythro-sphingosine

N-Hexanoyl-biotin-D-erythro-sphingosine

Cat. No.: B1164710
M. Wt: 639
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Description

Significance of Sphingolipids in Cellular Biology

Sphingolipids are not merely structural components of eukaryotic cell membranes; they are pivotal players in a vast array of cellular processes. nih.govnih.gov Initially discovered in the 1870s, their enigmatic nature led to them being named after the mythological sphinx. wikipedia.org Today, it is understood that these compounds and their metabolites are central to cell signaling, recognition, and membrane stability. wikipedia.orgontosight.ai

Key Functions of Sphingolipids:

Membrane Architecture: Sphingolipids, along with cholesterol, are known to form specialized microdomains within the plasma membrane often referred to as "lipid rafts." wikipedia.orglibretexts.org These domains provide a platform for organizing signaling proteins and modulating their activity. nih.gov The structure of sphingolipids, with their typically saturated acyl chains, allows for tight packing, which contributes to the mechanical stability and chemical resistance of the cell surface. wikipedia.orglibretexts.org

Signal Transduction: Simple sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate (S1P), act as critical second messengers in signaling cascades. wikipedia.orglibretexts.org These molecules regulate fundamental cellular events including proliferation, cell cycle arrest, differentiation, inflammation, and apoptosis (programmed cell death). wikipedia.orgnumberanalytics.comdntb.gov.ua The balance between ceramide (often pro-apoptotic) and S1P (often pro-survival) can act as a "rheostat" that determines a cell's fate. libretexts.org

Cell Recognition: Complex glycosphingolipids, which have sugar moieties attached, are involved in cell-to-cell communication and recognition. wikipedia.org They can also serve as receptors for viruses, bacteria, and bacterial toxins, mediating their entry into the cell. libretexts.org

The diverse roles of sphingolipids underscore their importance in both normal physiology and in pathological conditions, making them a key area of study in cellular biology. ontosight.ainih.gov

Development of Labeled Lipid Probes for Investigating Cellular Processes

Investigating the dynamic functions of lipids within a living cell presents a significant challenge due to their structural diversity and complex metabolism. To overcome this, scientists have developed various labeled lipid analogs, or probes, that mimic the behavior of their natural counterparts while allowing for detection and tracking. nih.govbiologists.com These probes are essential for visualizing the subcellular localization, transport, and protein interactions of specific lipids. biologists.com

The main categories of lipid probes are based on the type of label attached:

Fluorophore-Labeled Lipids: These analogs have a fluorescent molecule (e.g., NBD, BODIPY) attached. thermofisher.comlabclinics.com They are widely used for live-cell imaging with fluorescence microscopy to monitor the movement and distribution of lipids between different organelles. biologists.comnih.gov

Photoactivatable and Clickable Lipids: These probes incorporate photo-reactive groups and "clickable" chemical handles (like an azide (B81097) or alkyne). biologists.comnih.gov This allows researchers to covalently link the lipid to nearby interacting proteins upon UV light activation and then attach a reporter tag (like biotin) for subsequent isolation and identification. nih.gov

Biotinylated Lipids: These lipids are conjugated to biotin (B1667282), a vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. nih.govbioscience.co.uk This strong and specific interaction is exploited for affinity purification. After introducing a biotinylated lipid into a cellular system, researchers can lyse the cells and use streptavidin-coated beads to "pull down" the lipid along with any proteins that were bound to it, enabling the identification of lipid-binding proteins. nih.gov

Probe TypeLabelPrimary ApplicationCommon TechniquesAdvantageLimitation
Fluorescent AnalogNBD, BODIPY, etc.Live-cell imaging of lipid trafficking and localizationConfocal Microscopy, Fluorescence Recovery After Photobleaching (FRAP)Allows for real-time visualization in living cells. biologists.comThe bulky fluorescent tag can sometimes alter the lipid's natural behavior. nih.gov
Photoactivatable/Clickable AnalogDiazirine, Azide, AlkyneIdentifying lipid-protein interactions (interactomics)UV Cross-linking, Click Chemistry, Mass SpectrometryCaptures transient and weak interactions in a cellular context. biologists.comnih.govRequires specialized chemical synthesis and multi-step protocols.
Biotinylated AnalogBiotinAffinity purification of lipid-binding proteins and complexesAffinity Pull-down Assays, Western Blotting, Mass SpectrometryExtremely high affinity and specificity of the biotin-streptavidin interaction. nih.govThe large size of the biotin-streptavidin complex can limit use in some live-cell applications.

N-Hexanoyl-biotin-D-erythro-sphingosine as a Model Biotinylated Sphingolipid Analog

This compound is a synthetic sphingolipid analog designed as a specialized tool for biochemical research. Its structure is carefully crafted to combine the features of a natural sphingolipid backbone with modifications that facilitate its use as an experimental probe.

The molecule consists of three key parts:

D-erythro-sphingosine: This is the naturally occurring stereoisomer of the sphingosine (B13886) backbone found in mammalian sphingolipids, ensuring that the analog is recognized by the cellular machinery that metabolizes and interacts with endogenous sphingolipids. nih.gov

N-Hexanoyl group: This is a short, six-carbon acyl chain (C6). A significant advantage of using short-chain sphingolipid analogs is their ability to rapidly and spontaneously transfer into cellular membranes from an aqueous solution without the need for detergents or solvents that could disrupt membrane integrity. nih.gov This property allows for the analysis of enzyme activity under conditions where substrate availability is not a limiting factor, a common issue with naturally occurring long-chain lipids that have very slow transfer rates. nih.gov

Biotin: The biotin moiety is attached to the sphingosine amine via the hexanoyl linker. This serves as a high-affinity handle for detection and purification. bioscience.co.uk It allows the molecule to be tightly bound by streptavidin or avidin, making it an excellent tool for isolating proteins that interact with sphingosine or its metabolites. nih.govbioscience.co.uk

By combining these features, this compound serves as a model compound to investigate sphingolipid-protein interactions. Researchers can introduce this analog into cell lysates or reconstituted systems to identify proteins that bind to the sphingosine backbone. The biotin tag enables the efficient capture and subsequent identification of these binding partners, providing critical insights into the signaling pathways and metabolic processes regulated by sphingolipids.

Chemical Properties of the Core Structure (N-Hexanoyl-D-erythro-sphingosine)
PropertyValueSource
Molecular FormulaC24H47NO3 nih.gov
Molecular Weight397.6 g/mol nih.gov
Hydrogen Bond Donor Count3 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count20 nih.gov

Properties

Molecular Formula

C34H62N4O5S

Molecular Weight

639

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C6:0-biotin-D-erythro-Ceramide

Origin of Product

United States

Synthetic Methodologies and Analog Generation

Stereocontrolled Synthesis of D-erythro-Sphingosine Derivatives

The foundation of N-hexanoyl-biotin-D-erythro-sphingosine is the D-erythro-sphingosine backbone. Achieving the correct stereochemistry is critical, as the biological activity of sphingolipids is highly dependent on their isomeric form. Researchers have developed various strategies to synthesize D-erythro-sphingosine and its derivatives with high stereoselectivity.

One common approach begins with a chiral precursor, such as D-galactose, to establish the desired stereocenters. nih.gov This method proceeds through an azidosphingosine intermediate to yield a highly homogeneous D-erythro-sphingosine base. nih.gov Another strategy employs a divergent synthesis starting from a vinyl epoxide, allowing for the generation of multiple sphingosine (B13886) isomers, including the D-erythro form, by controlling the regioselective opening of the epoxide and a subsequent vinylaziridine intermediate. nih.gov A key step in some syntheses involves a 1,2-metallate rearrangement of a higher-order cuprate (B13416276) derived from an α-lithiated xylal derivative. rsc.org These methods ensure the production of optically pure D-erythro-sphingosine, which is essential for the subsequent steps of analog synthesis.

Biotinylation Chemistry for N-Hexanoyl-D-erythro-sphingosine Conjugation

Biotinylation is the process of attaching biotin (B1667282) to a molecule of interest, in this case, N-hexanoyl-D-erythro-sphingosine. This conjugation allows for the detection and isolation of the sphingolipid analog and its interacting partners through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.

The most common method for biotinylating primary amines, such as the one present in the sphingosine backbone, involves the use of N-hydroxysuccinimide (NHS) esters of biotin. thermofisher.com These reagents react with the primary amino group of N-hexanoyl-D-erythro-sphingosine to form a stable amide bond. To achieve selective biotinylation at the N-terminus (α-amino group) rather than the ε-amino group of lysine (B10760008) residues in peptides, the reaction pH can be controlled. thermofisher.com By maintaining a lower pH (around 6.5), the α-amino group is more reactive than the ε-amino group, allowing for preferential labeling. thermofisher.com While this specific application relates to peptides, the principle of pH control can be adapted for selective biotinylation in other molecules with multiple amine groups.

Preparation of Labeled N-Hexanoyl-sphingolipid Analogs for Research Applications

To trace and quantify sphingolipids in biological systems, various labeling strategies are employed. These labeled analogs are instrumental in studying sphingolipid metabolism, transport, and localization.

Radiolabeling, particularly with carbon-14 (B1195169) (¹⁴C), is a highly sensitive method for tracking the metabolic fate of N-hexanoyl-sphingolipids. The synthesis of N-([1-¹⁴C]hexanoyl)-D-erythro-sphingolipids involves using [1-¹⁴C]hexanoic acid in the acylation step of the D-erythro-sphingosine base. nih.gov These radiolabeled probes allow for the quantitative analysis of enzyme activities involved in sphingolipid metabolism. nih.gov A key advantage of using these short-chain radiolabeled sphingolipids is their ability to spontaneously and rapidly transfer into biological membranes, which facilitates the study of enzymatic processes without the rate-limiting step of substrate availability. nih.gov

Fluorescent analogs are powerful tools for visualizing the subcellular localization and trafficking of sphingolipids in living cells using fluorescence microscopy. nih.gov

NBD-labeled analogs: One of the most common fluorescent tags is 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). NBD-C6-ceramide (N-hexanoyl-D-erythro-sphingosine with an NBD group) is widely used to study the transport of ceramide through the Golgi apparatus and its subsequent metabolism into other sphingolipids. nih.gov

Photoactivatable analogs: These probes contain a photolabile group that can be activated by light to either release a fluorescent signal or to crosslink with nearby molecules, allowing for spatiotemporal control in studying sphingolipid dynamics.

Clickable analogs: "Click chemistry" refers to a set of biocompatible reactions that are highly specific and efficient. Sphingolipid analogs can be synthesized with a "clickable" functional group, such as an azide (B81097) or an alkyne. acs.orgrsc.org These probes can be introduced into cells and then detected by reacting them with a complementary fluorescently-tagged molecule. rsc.org This approach allows for the metabolic labeling and detection of de novo sphingolipid synthesis. rsc.org

Different fluorophores can influence the subcellular distribution of the sphingolipid probe. For example, studies have shown that BODIPY-labeled ceramide analogs tend to accumulate in the Golgi apparatus, while COUPY-labeled probes are found in lysosomes and endosomes. This highlights the importance of selecting the appropriate fluorescent tag for the specific biological question being investigated.

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of lipids. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification in MS-based lipidomics. caymanchem.com Deuterated N-hexanoyl-sphingolipid analogs, where one or more hydrogen atoms are replaced with deuterium, serve as ideal internal standards. caymanchem.com Because they have nearly identical physicochemical properties to their non-deuterated counterparts, they co-elute during chromatography and have similar ionization efficiencies, but can be distinguished by their mass-to-charge ratio. caymanchem.com This allows for precise correction for sample loss during extraction and for variations in instrument response. caymanchem.com

Purification and Characterization of Synthetic Probes

After synthesis, it is essential to purify the this compound and its labeled analogs to remove unreacted starting materials and byproducts. Common purification techniques include:

Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used to separate the desired product from impurities. nih.govnih.gov

Gel filtration and Dialysis: These methods are particularly useful for removing small molecules, such as unreacted biotinylation reagents, from the final product. thermofisher.com

Once purified, the identity and purity of the synthetic probes are confirmed using various analytical methods:

Mass Spectrometry (MS): Provides information about the molecular weight and structure of the compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and stereochemistry of the molecule.

Spectroscopic analysis: For fluorescent analogs, techniques like UV-Vis and fluorescence spectroscopy are used to determine their photophysical properties, such as absorption and emission maxima.

Application As an Affinity Probe in Sphingolipid Protein Interaction Studies

Principles of Biotin-Streptavidin/Avidin (B1170675) Affinity Tagging in Lipid Research

The use of N-Hexanoyl-biotin-D-erythro-sphingosine as a research tool is fundamentally based on the biotin-streptavidin/avidin interaction, which is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁵ M). nih.govupenn.edu This exceptionally high affinity and specificity form the basis of a widely used purification and detection system. nih.govresearchgate.net

In this system, a "bait" molecule—in this case, a ceramide analog—is chemically tagged with biotin (B1667282). nih.gov This biotinylated lipid probe is introduced into a biological sample, such as a cell lysate, where it can bind to its specific protein partners. nih.govnih.gov The protein-probe complexes are then "captured" using streptavidin or avidin, which is typically immobilized on a solid support like agarose (B213101) beads or microtiter plates. biomat.itresearchgate.net

Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, and avidin, found in egg whites, are tetrameric proteins, with each subunit capable of binding one biotin molecule. biomat.ityoutube.com This multivalency can enhance the capture efficiency. upenn.edu Because the interaction is so robust, it can withstand stringent washing conditions that remove non-specifically bound proteins. researchgate.net The specifically bound proteins can then be eluted and identified, allowing researchers to map the direct interaction partners of the lipid of interest. nih.govnih.gov This affinity tagging strategy is particularly valuable in lipid research for overcoming the challenges posed by the hydrophobic nature of lipids and their interactions within complex cellular membranes. uu.nlresearchgate.net

Identification of Ceramide-Binding Proteins Using Biotinylated Analogs

Biotinylated ceramide analogs, such as this compound (also referred to as B-C6-Cer), are instrumental in the discovery and validation of ceramide-binding proteins. nih.govnih.gov These probes act as mimics of endogenous ceramide, allowing them to interact with cellular proteins that have specific binding domains for this lipid. By using an affinity purification strategy, researchers can isolate these interacting proteins from a complex cellular proteome for subsequent identification. nih.govnih.gov This approach has been successfully employed to identify both known and novel ceramide-interacting proteins involved in a wide array of cellular functions, including signaling, apoptosis, and protein trafficking. nih.govuu.nl

One of the significant proteins validated to interact with ceramide using this method is Inhibitor 2 of Protein Phosphatase 2A (I2PP2A), also known as SET. Research has demonstrated a direct interaction between I2PP2A and a biotin-labeled C6-ceramide. nih.gov In vitro studies using purified recombinant I2PP2A confirmed that the protein binds directly to biotin-C6-ceramide, but not to biotin alone, indicating the specificity of the interaction for the ceramide portion of the probe. nih.gov

Crucially, the binding was shown to be stereospecific. I2PP2A interacted specifically with the naturally occurring D-erythro stereoisomer of the biotinylated ceramide (d-e-B-C6-Cer) but not with its synthetic L-erythro enantiomer. nih.gov This stereospecificity is a key indicator of a physiologically relevant interaction, as cellular processes typically distinguish between different stereoisomers of signaling molecules. This direct binding is believed to be involved in the regulation of the activity of Protein Phosphatase 2A (PP2A), a critical enzyme in cellular signaling. nih.gov

Table 1: Stereospecificity of I2PP2A and Ceramide Analog Interaction

CompoundBinds to I2PP2AImplication
Biotin-D-erythro-C6-Ceramide YesIndicates a specific and direct interaction with the natural ceramide stereoisomer. nih.gov
Biotin-L-erythro-C6-Ceramide NoDemonstrates the stereospecific nature of the binding, a hallmark of biologically relevant interactions. nih.gov
Biotin (control) NoConfirms that the interaction is with the ceramide moiety, not the biotin tag. nih.gov
Biotin-Sphingosine (control) MinimalShows a much stronger preference for ceramide over its precursor, sphingosine (B13886). nih.gov

Beyond I2PP2A, affinity purification techniques using biotinylated ceramide analogs have led to the identification of numerous other potential ceramide-binding proteins. For example, an affinity purification study using a biotin-conjugated C6-ceramide analog in D6P2T Schwannoma cells identified 97 unique proteins. nih.gov These proteins were associated with diverse cellular processes, including apoptosis, cellular stress, and metabolism. nih.gov

Other studies have successfully used similar or complementary photoactivatable and clickable ceramide analogs to uncover novel binding partners. These findings highlight the broad role of ceramide in cellular biology. nih.govuu.nl However, it is important to note that the specific proteins identified can vary depending on the experimental conditions, cell type, and the specific structure of the ceramide analog used. nih.gov For instance, in the Schwannoma cell study, known ceramide-binding proteins like I2PP2A and protein kinase C-zeta (PKCζ) were not identified, suggesting that factors like acyl chain length or the presence of the biotin tag might influence certain interactions under specific assay conditions. nih.gov

Table 2: Examples of Ceramide-Binding Proteins Identified Using Biotinylated or Analogous Probes

Identified Protein/FamilyCell/System ContextMethodological ApproachReference
Inhibitor 2 of PP2A (I2PP2A) A549 lung cancer cells, Purified proteinBiotin-C6-Ceramide affinity pull-down nih.gov
CERT-related protein StarD7 Mammalian cell cytosolPhotoactivatable and clickable ceramide analog (pacCer) uu.nlnih.gov
Tubulin Cellular modelsPhotoactivatable and clickable ceramide analog (pacFACer) with biotin pull-down frontiersin.org
VDAC1 Cellular modelsPhotoactivatable and clickable ceramide analog (pacFACer) with biotin pull-down frontiersin.org
TRAM proteins SV589 cellsPhotoactivatable and clickable short-chain ceramide analog (pac-C7-Cer) nih.gov
97 unique proteins D6P2T Schwannoma cellsBiotin-C6-Ceramide affinity purification with LC-MS/MS nih.gov

Methodologies for Probe-Protein Complex Isolation and Analysis

The isolation and subsequent analysis of complexes formed between biotinylated ceramide probes and their binding proteins rely on robust and sensitive biochemical and analytical techniques. These methods are designed to first capture the complex and then identify the unknown protein component.

Streptavidin- or avidin-coated microtiter plates are a common tool for capturing and quantifying interactions involving biotinylated molecules. biomat.itabcam.com These plates come pre-coated and blocked to minimize non-specific binding, offering a high-throughput platform for various assays. biomat.itavantorsciences.com

In the context of lipid-protein interactions, cell lysates or purified protein fractions are incubated with the biotinylated ceramide analog. nih.gov This mixture is then added to the wells of the streptavidin-coated plate. The high affinity of streptavidin for biotin ensures the efficient and stable immobilization of the biotin-ceramide probe and any proteins bound to it. biomat.itnih.gov After washing away unbound material, the captured proteins can be detected and quantified directly in the plate using specific antibodies (similar to an ELISA) or eluted for further analysis. sigmaaldrich.com This method is particularly useful for validating specific interactions, such as the binding of I2PP2A to biotin-C6-ceramide, where an immobilized avidin kit was utilized to capture the complex. nih.gov

To identify novel binding partners on a larger scale, affinity purification is coupled with mass spectrometry (MS)-based proteomics. nih.govnih.gov In this workflow, cell lysates are incubated with the biotinylated ceramide probe. The resulting probe-protein complexes are captured using streptavidin- or avidin-conjugated beads (e.g., NeutrAvidin beads). nih.gov After extensive washing to remove non-specific binders, the captured proteins are eluted from the beads.

The eluted proteins are then typically separated by SDS-PAGE and subjected to in-gel tryptic digestion, or digested directly in solution. nih.gov The resulting peptide fragments are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This powerful technique determines the mass-to-charge ratio of the peptides and their fragments, which can then be matched to protein sequence databases to definitively identify the proteins that were bound to the biotinylated ceramide probe. nih.govresearchgate.net This proteomic approach allows for an unbiased, large-scale screening for potential ceramide-interacting proteins within a complex biological sample. nih.govnih.gov

Investigating Sphingolipid Metabolism and Dynamics

N-Hexanoyl-biotin-D-erythro-sphingosine as a Substrate Analog for Metabolic Enzymes

The utility of this compound stems from its ability to mimic natural ceramides (B1148491), acting as a substrate for various enzymes involved in sphingolipid metabolic pathways. The short hexanoyl (C6) chain enhances its water solubility and allows it to readily incorporate into cellular membranes, while the biotin (B1667282) tag enables straightforward detection, purification, and quantification of the compound and its metabolic products using streptavidin-based affinity methods. nih.govechelon-inc.com

Assaying Sphingolipid Metabolism In Vitro

In vitro assays are fundamental to understanding the kinetics and regulation of individual enzymes. The use of short-chain sphingolipid analogs like this compound is advantageous because they can spontaneously and rapidly transfer into biological membranes, overcoming the substrate availability limitations often seen with long-chain natural lipids. nih.gov This property ensures that enzyme activity can be measured under conditions where the rate of product formation is not hindered by slow substrate transfer. nih.gov In a typical assay, the biotinylated ceramide is incubated with cell lysates or purified enzymes. researchgate.net The reaction is then stopped, and the lipids are extracted. The biotin-tagged substrate and its metabolic products can be separated by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and subsequently visualized and quantified by blotting with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).

Studying the Activity of Sphingomyelin (B164518) Synthase Enzymes (SMS1, SMS2)

Sphingomyelin synthases (SMS), primarily SMS1 and SMS2, are key enzymes that catalyze the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol. nih.gov To assay the activity of these enzymes, this compound serves as an effective ceramide analog. researchgate.net When incubated with a source of SMS activity, such as cell or Golgi-enriched membrane fractions, it is converted into N-Hexanoyl-biotin-sphingomyelin. The biotinylated product can then be isolated using streptavidin-coated beads and quantified, providing a direct measure of SMS activity. This approach allows researchers to investigate the regulation of SMS enzymes under various physiological and pathological conditions.

Examining Dihydroceramide (B1258172) Desaturase Activity and Inhibition

Dihydroceramide desaturase (DES1) is the enzyme responsible for introducing a critical 4,5-trans-double bond into the sphingoid backbone of dihydroceramide to form ceramide. nih.govnih.gov To study this enzymatic step, a dihydro-analog of the probe, N-Hexanoyl-biotin-D-erythro-dihydrosphingosine, is used as the substrate. glpbio.com In an assay for DES1 activity, this biotinylated dihydroceramide is incubated with an enzyme source, typically microsomal fractions. nih.govnih.gov The enzyme's action converts the substrate into this compound. The product can be separated from the unreacted substrate and quantified, allowing for the determination of DES1 activity. nih.gov This method is crucial for screening potential inhibitors of DES1, an enzyme targeted for therapeutic intervention in metabolic diseases. nih.gov

Analysis of Ceramidase Activity and Sphingosine (B13886) Production

Ceramidases are hydrolases that catabolize ceramide into sphingosine and a free fatty acid, thus playing a critical role in regulating the balance between pro-apoptotic ceramide and pro-survival sphingosine. nih.gov this compound is a valuable substrate for measuring the activity of various ceramidases (acid, neutral, and alkaline). nih.govresearchgate.net In this assay, the hydrolysis of the biotinylated ceramide analog releases sphingosine and biotinylated hexanoic acid. The activity can be determined by measuring the disappearance of the substrate or the appearance of the products. The biotin tag facilitates the easy separation of the fatty acid product from the reaction mixture for quantification, providing a sensitive and specific measure of ceramidase activity. researchgate.net This is particularly useful for evaluating the efficacy of ceramidase inhibitors in cancer research. nih.gov

Table 1: Application of this compound in Enzyme Assays

Enzyme Substrate Form Used Principle of Assay Key Finding
Sphingomyelin Synthase (SMS) This compound Measures the formation of biotinylated sphingomyelin from the biotinylated ceramide substrate. researchgate.netnih.gov Allows quantification of SMS1/SMS2 activity in cell lysates and membrane fractions.
Dihydroceramide Desaturase (DES1) N-Hexanoyl-biotin-D-erythro-dihydro sphingosine Measures the conversion of the biotinylated dihydroceramide substrate to its desaturated ceramide product. nih.govnih.gov Enables screening for inhibitors and studying the regulation of ceramide biosynthesis.
Ceramidase This compound Measures the hydrolysis of the biotinylated ceramide, yielding sphingosine and biotinylated hexanoic acid. nih.govresearchgate.net Facilitates the study of ceramide catabolism and the identification of ceramidase inhibitors.

Tracing Intracellular Sphingolipid Trafficking and Localization

Understanding where sphingolipids are located within the cell is crucial to deciphering their function. nih.gov Biotin-tagged ceramide analogs are powerful tools for visualizing the transport of ceramide from its site of synthesis in the endoplasmic reticulum to other organelles, most notably the Golgi apparatus for conversion into complex sphingolipids. nih.gov

Membrane Incorporation and Spontaneous Transfer Properties

A significant advantage of using short-chain sphingolipid analogs is their ability to rapidly and spontaneously transfer through the aqueous phase and integrate into biological membranes without requiring detergents or disrupting membrane integrity. nih.gov This property of this compound allows it to be easily introduced to living cells, where it can be incorporated into various organelle membranes. nih.gov Once incorporated, its movement and final destination can be tracked. After a specific incubation time, cells can be fixed, permeabilized, and stained with fluorescently-labeled streptavidin. This allows for the visualization of the probe's subcellular localization using fluorescence microscopy, providing a snapshot of ceramide distribution and trafficking pathways. Furthermore, the biotin tag can be used for affinity purification, enabling the identification of proteins that interact with the ceramide analog in specific cellular compartments. nih.gov

Golgi Compartment Dynamics and Function

The Golgi apparatus is a central hub for the processing and sorting of lipids and proteins. The trafficking of ceramide from its site of synthesis in the endoplasmic reticulum (ER) to and through the Golgi is a critical step in the biosynthesis of complex sphingolipids like sphingomyelin and glycosphingolipids. embopress.orgnih.gov The use of short-chain ceramide analogs, such as N-hexanoyl-D-erythro-sphingosine, has been instrumental in studying these dynamics due to their ability to readily insert into cellular membranes. nih.gov

The biotin tag on this compound provides a powerful handle for visualizing its transit through the Golgi. After introduction to cells, the biotinylated ceramide can be tracked using fluorescently labeled streptavidin, allowing for high-resolution imaging of its localization within the Golgi cisternae. nih.gov Studies using fluorescently labeled ceramides, which share a similar short-chain acyl group, have demonstrated a distinct accumulation in the Golgi apparatus, highlighting this organelle as a primary destination for exogenous short-chain ceramides. nih.govthermofisher.com

The metabolism of this compound within the Golgi is a key aspect of its utility. Once in the Golgi, it can be converted into biotinylated sphingomyelin and biotinylated glucosylceramide. The distinct metabolic fate of these molecules influences their subsequent trafficking pathways. The ability to specifically isolate these biotinylated metabolites using streptavidin-based affinity purification allows for a detailed analysis of the enzymatic activities within the Golgi and the subsequent sorting of these complex sphingolipids into different transport vesicles destined for other cellular locations. nih.gov

Furthermore, the accumulation of ceramide and its metabolites within the Golgi can influence the organelle's structure and function. High concentrations of ceramide have been shown to impact the morphology of the Golgi, and the localized synthesis of sphingomyelin at the trans-Golgi network (TGN) is involved in a homeostatic circuit that regulates the levels of other lipids like phosphatidylinositol-4-phosphate (B1241899) (PtdIns(4)P). embopress.org By introducing this compound, researchers can probe these regulatory mechanisms and investigate how fluctuations in ceramide levels, which can be precisely controlled and monitored via the biotin tag, affect Golgi dynamics and its role in cellular signaling and lipid distribution.

Research FindingExperimental ApproachReference
Short-chain ceramide analogs are readily taken up by cells and transported to the Golgi apparatus.Use of fluorescently labeled N-hexanoyl-D-erythro-sphingosine (C6-NBD-ceramide) and observation of its accumulation in the Golgi. nih.govnih.gov
The metabolism of ceramide to sphingomyelin and glucosylceramide occurs within the Golgi complex.Tracking the conversion of radiolabeled or fluorescent ceramide analogs to their respective complex sphingolipids. embopress.orgnih.gov
Biotinylated ceramide analogs can be visualized using fluorescently labeled streptavidin to track their subcellular localization.Proximity ligation assays and streptavidin-based detection of biotinylated lipid probes. nih.gov
Ceramide metabolism at the trans-Golgi network influences the levels of other signaling lipids, such as PtdIns(4)P.Perturbation of sphingolipid metabolism with inhibitors and observation of changes in PtdIns(4)P levels at the Golgi. embopress.org

Endosomal-Lysosomal Pathway Studies

The endosomal-lysosomal pathway is crucial for the uptake of extracellular material, the recycling of cellular components, and the degradation of macromolecules. Sphingolipids are key players in the structure and function of endosomes and lysosomes, and their trafficking through this pathway is tightly regulated. This compound serves as an invaluable probe for dissecting the intricate sorting events that occur within this system.

Once internalized from the plasma membrane, this compound and its metabolic products enter the endocytic pathway. The biotin tag allows for the precise tracking of its journey through early endosomes, late endosomes, and lysosomes. By using fluorescently labeled streptavidin, researchers can visualize the colocalization of the biotinylated sphingolipid with markers for specific endosomal compartments. nih.gov

A key application of biotinylated sphingolipids in this context is the study of lipid sorting. Different sphingolipids have distinct fates within the endosomal system. For instance, studies with fluorescently labeled sphingolipids have shown that while some are recycled back to the Golgi or the plasma membrane, others are targeted for degradation in the lysosome. nih.gov The use of this compound allows for the quantification of these sorting efficiencies. Following a "pulse" of the biotinylated lipid, cells can be "chased" for a period, and the amount of the probe remaining on the cell surface or delivered to lysosomes can be quantified using streptavidin-based assays. nih.gov

Furthermore, the metabolism of this compound within the endosomal-lysosomal system can be investigated. The conversion of the biotinylated ceramide to other biotinylated sphingolipids, or its eventual degradation, can be monitored by isolating the biotinylated molecules from different cellular fractions and analyzing them. This provides insights into the enzymatic activities present in these compartments. The degradation of complex sphingolipids in the lysosome ultimately generates sphingosine, which can then be salvaged for the re-synthesis of ceramides. mdpi.com

The accumulation of sphingolipids within the endosomal-lysosomal pathway is associated with several lysosomal storage diseases. By introducing this compound, researchers can model aspects of these conditions and investigate the cellular consequences of impaired sphingolipid trafficking or degradation. The ability to precisely track the fate of this exogenous lipid provides a powerful tool for understanding the molecular mechanisms underlying these pathologies. nih.gov

Research FindingExperimental ApproachReference
Internalized sphingolipid analogs are sorted to different destinations within the endocytic pathway.Tracking the intracellular fate of fluorescently labeled glucosylceramide and sphingomyelin. nih.gov
Biotinylation allows for the quantification of endocytosed proteins and lipids.Cell-surface biotinylation followed by a "pulse-chase" experiment and streptavidin-based detection of internalized molecules. nih.gov
Lysosomes are the primary site for the degradation of complex sphingolipids.Analysis of sphingolipid metabolism in isolated lysosomes and the identification of lysosomal hydrolases. mdpi.com
Dysregulation of sphingolipid metabolism in the lysosome is linked to various diseases.Studying cellular models of lysosomal storage disorders and observing the accumulation of specific sphingolipids. nih.gov

Modulation of Cellular Lipid Homeostasis by this compound

Cellular lipid homeostasis is a tightly regulated process that ensures the correct balance of different lipid species within cellular membranes and storage organelles like lipid droplets. Sphingolipids, including ceramide, are not only structural components but also key signaling molecules that can influence the metabolism of other lipids. This compound, by mimicking endogenous ceramide, can be used to investigate these regulatory roles.

The introduction of this compound into cells can perturb the existing lipid balance. As a precursor for complex sphingolipids, its metabolism consumes other cellular building blocks and can lead to changes in the levels of other lipid classes. The biotin tag is advantageous here as it allows for the specific pull-down of the introduced lipid and its direct metabolites, enabling a focused analysis of its impact on the broader lipidome through techniques like mass spectrometry.

One area of investigation is the influence of ceramide on the formation and dynamics of lipid droplets. Lipid droplets are organelles that store neutral lipids, and their biogenesis is linked to the availability of fatty acids and other lipid precursors. While direct studies specifically using this compound to track its incorporation into or effect on lipid droplets are not extensively documented, the known role of ceramide in lipid metabolism suggests a potential influence. The biotin tag could be used to explore whether this ceramide analog or its metabolic products associate with lipid droplets, potentially influencing their size, number, or composition. Fluorescent probes are available to monitor lipid droplet dynamics in living cells, which could be used in conjunction with the administration of biotinylated ceramide. nih.gov

Furthermore, ceramide is known to influence the biophysical properties of membranes, such as their fluidity and the formation of lipid rafts. mdpi.com By altering the sphingolipid composition of cellular membranes, this compound can indirectly modulate the activity of membrane-associated proteins and signaling pathways that are sensitive to the lipid environment. The ability to track the localization of the biotinylated ceramide allows for a correlation between its presence in specific membrane domains and changes in cellular processes.

Research FindingExperimental ApproachReference
Cells with deficient de novo sphingolipid synthesis exhibit altered lipid composition and membrane properties.Analysis of lipid content and membrane fluidity in LY-B cells grown under sphingolipid-limiting conditions. nih.gov
Ceramide levels can influence the biophysical properties of membranes and the formation of lipid domains.Studies on the interaction of ceramide with other lipids in model membranes and the observation of ceramide-rich domains in cells. mdpi.com
Sphingolipids are recognized as important second messengers in various signal transduction pathways.Investigating the effects of altering sphingolipid levels on cellular processes like cell growth, differentiation, and apoptosis. nih.gov
Fluorescent probes can be used to monitor the dynamics of lipid droplets in living cells.Live-cell imaging using LD-specific fluorescent probes to observe changes in lipid droplet morphology and distribution. nih.gov

Elucidating Cellular Signaling Pathways and Responses

Impact of N-Hexanoyl-biotin-D-erythro-sphingosine on Cell Signaling Cascades (as a research tool)

This synthetic ceramide analog has been instrumental in clarifying the role of ceramides (B1148491) in various signaling cascades, from phosphatase activation to the complex networks of kinase pathways that govern cellular decisions.

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple signaling pathways that promote cell growth and proliferation. Ceramide has been identified as an endogenous activator of PP2A. Research utilizing biotinylated C6-ceramide, such as this compound, has been pivotal in uncovering the direct molecular mechanism of this activation.

Studies have demonstrated that biotin-labeled C6-ceramide can be used in pull-down assays with cell extracts to identify ceramide-binding proteins. nih.gov One of the key interacting proteins identified through this method is the endogenous PP2A inhibitor, SET (also known as I2PP2A). nih.gov Further investigation revealed that ceramide directly binds to a hydrophobic pocket within the SET protein. nih.gov This binding event displaces SET from the catalytic subunit of PP2A, thereby relieving the inhibition and restoring the phosphatase's activity. nih.gov The use of biotinylated ceramide was crucial in confirming this direct interaction, providing a tangible link between the lipid messenger and the core machinery of phosphatase regulation.

Table 1: Key Findings on PP2A Activation by Ceramide Analogs

Finding Experimental Approach Reference Compound(s) Key Outcome
Identification of SET as a ceramide-binding protein Affinity pull-down assays with cell extracts Biotin-labeled C6-ceramide SET was identified as a direct target of ceramide. nih.gov
Mechanism of PP2A activation In vitro binding assays and computational modeling D-erythro-C6-ceramide Ceramide binds to a hydrophobic pocket in SET, displacing it from PP2A and activating the phosphatase. nih.gov
Stereospecificity of activation In vitro phosphatase assays D-erythro-C6-ceramide, D-threo-C6-ceramide D-erythro-C6-ceramide effectively activated PP2A, while the D-threo stereoisomer did not, indicating a specific interaction. nih.gov

The Mitogen-Activated Protein (MAP) kinase pathways are central to the regulation of gene expression, cell proliferation, differentiation, and apoptosis. The influence of ceramides on these pathways is complex, with evidence suggesting both pro- and anti-apoptotic roles depending on the cellular context. This compound and similar ceramide analogs have been used to probe these interactions.

Research has indicated that ceramide can directly activate a protein kinase known as Ceramide-Activated Protein Kinase (CAPK), which was later identified as the Kinase Suppressor of Ras (KSR). nih.gov KSR acts as a scaffolding protein that facilitates the activation of the Raf-MEK-ERK cascade. nih.gov Furthermore, studies using photo-activatable ceramide analogs have shown a direct interaction between ceramide and Raf-1, a key upstream kinase in the ERK pathway. nih.gov In vitro assays confirmed that short-chain ceramides like C6-ceramide could activate Raf-1 kinase activity. nih.gov These findings suggest that ceramide can positively modulate the MAPK/ERK pathway through direct interaction with key components, a discovery facilitated by the use of modified ceramide tools.

Sphingolipids, including ceramide and its metabolites, are critical regulators of the cell cycle. nih.gov An accumulation of intracellular ceramide is often associated with cell cycle arrest, typically at the G1/S or G2/M transitions. Short-chain, cell-permeable ceramides like N-hexanoyl-sphingosine are widely used research tools to mimic this accumulation and study its effects on cell proliferation.

By introducing exogenous C6-ceramide, researchers can bypass the complex enzymatic machinery of endogenous ceramide production and directly investigate its impact on cell cycle regulatory proteins. Studies have shown that treatment of various cell lines with C6-ceramide leads to a decrease in cell viability and an arrest in the cell cycle. This effect is often mediated by the activation of PP2A, which can dephosphorylate and inactivate pro-proliferative proteins such as Akt, and by modulating the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. The biotin (B1667282) tag on this compound further allows for the isolation and identification of the specific protein complexes that assemble in response to ceramide-induced cell cycle arrest.

Probing Mechanisms of Cellular Processes (as a research tool)

Beyond specific signaling cascades, this compound is a valuable tool for investigating broader cellular processes, including programmed cell death and the dynamic organization of organelles.

Ceramide is widely recognized as a pro-apoptotic lipid messenger. mdpi.com The use of N-hexanoyl-sphingosine (C6-ceramide) has been fundamental in elucidating the pathways through which ceramide executes this function. nih.gov Its cell-permeable nature allows for controlled induction of apoptosis in a time- and dose-dependent manner, enabling detailed mechanistic studies.

Research using C6-ceramide in human neuroepithelioma cells demonstrated that its apoptotic effect is associated with an accumulation of endogenous long-chain ceramides. nih.gov This suggests that the exogenous short-chain ceramide can trigger a feedback loop that amplifies the pro-apoptotic signal. Furthermore, studies with various stereoisomers of short-chain ceramides have revealed the stereospecificity of apoptosis induction. For instance, in U937 cells, the D- and L-threo stereoisomers of N-octanoyl-sphingosine were found to be significantly more potent in inducing apoptosis than the naturally occurring D-erythro isomer. nih.govdntb.gov.ua This highlights the specific structural requirements for ceramide's interaction with the apoptotic machinery. The biotin moiety in this compound provides a handle to isolate the cellular components that stereoselectively bind to ceramide during the initiation of apoptosis.

Table 2: Stereospecificity of Short-Chain Ceramide-Induced Apoptosis in U937 Cells

Compound Stereochemistry Apoptotic Potency
D-t-C8-Cer D-threo High
L-t-C8-Cer L-threo High
L-e-C8-Cer L-erythro Moderate
D-e-C8-Cer D-erythro Low

Data adapted from studies on N-octanoyl-sphingosine (C8-Cer) stereoisomers, which demonstrate the principle of stereospecificity applicable to short-chain ceramides. nih.gov

The Golgi apparatus is a central organelle for protein and lipid processing and trafficking. Its structural integrity is crucial for cell function, and its fragmentation is an early event in apoptosis. Studies using D-erythro-C6-ceramide (D-e-Cer) have been instrumental in linking ceramide accumulation to Golgi disassembly. nih.govnih.gov

In HeLa cells, treatment with D-e-Cer was shown to cause fragmentation of the Golgi complex. nih.govnih.gov This structural change occurred prior to the classical signs of apoptosis, indicating that Golgi disruption is an early event in the ceramide-induced death pathway and not merely a consequence of it. nih.gov Interestingly, the study revealed that the effects of D-e-Cer were mediated by its hydrolysis to sphingosine (B13886), as treatment with sphingosine itself also induced Golgi fragmentation. nih.govnih.gov The use of the non-metabolizable L-erythro enantiomer, which failed to induce these effects, underscored the importance of ceramide metabolism in this process. nih.gov Biotinylated versions of C6-ceramide can be employed to track the localization of the lipid within the Golgi and to identify proteins involved in the fragmentation process.

Membrane Permeabilization and Lysosomal Integrity Studies

The structural characteristics of this compound make it a valuable tool for investigating the complex processes of membrane permeabilization and the maintenance of lysosomal integrity. The sphingosine component of this molecule is of particular interest, as sphingosine itself has been implicated in the induction of lysosomal membrane permeabilization (LMP). This process involves the disruption of the lysosomal membrane, leading to the release of cathepsins and other hydrolases from the lysosomal lumen into the cytosol, which can subsequently trigger programmed cell death pathways.

The N-hexanoyl chain of the molecule facilitates its insertion into cellular membranes, including the lysosomal membrane. While the biotin moiety is primarily incorporated for detection and affinity purification purposes, its influence on the fusogenic properties of the sphingosine backbone is generally considered minimal. In experimental settings, researchers can introduce this compound to cell cultures to study its effects on lysosomal stability.

A common method to assess lysosomal integrity is through the use of fluorescent dyes that accumulate in intact, acidic lysosomes. For instance, Acridine Orange is a lysosomotropic dye that fluoresces bright red in the acidic environment of healthy lysosomes. Upon LMP, the dye leaks into the cytosol and fluoresces green. By treating cells with this compound and subsequently staining with Acridine Orange, researchers can quantify the extent of lysosomal membrane permeabilization by observing the shift in fluorescence.

The biotin tag on this compound offers a significant advantage in these studies. Following the induction of LMP, biotinylated molecules that were localized to the lysosome can be detected in the cytosolic fraction using streptavidin-conjugated probes. This allows for a more direct measurement of the release of lysosomal contents.

Furthermore, by utilizing this compound, researchers can investigate the downstream consequences of LMP. For example, the release of cathepsins into the cytosol can be monitored through immunoblotting of cytosolic fractions. The activation of specific caspases, which are key mediators of apoptosis, can also be assessed to elucidate the cell death pathways initiated by the permeabilization event.

The table below summarizes the experimental approaches that can be employed using this compound to study membrane permeabilization and lysosomal integrity.

Experimental Approach Principle Data Output
Acridine Orange StainingQuantifies the shift in fluorescence from red (intact lysosomes) to green (permeabilized lysosomes).Fluorescence microscopy images and quantitative fluorescence intensity data.
Streptavidin-based DetectionDetects the presence of the biotinylated sphingosine in the cytosolic fraction after LMP.Western blot or ELISA data showing the amount of biotinylated compound in the cytosol.
Cathepsin Release AssayMeasures the amount of lysosomal cathepsins released into the cytosol.Immunoblot analysis of cytosolic fractions for specific cathepsins.
Caspase Activation AssayDetermines the activation of downstream apoptotic pathways.Measurement of caspase activity using colorimetric or fluorometric substrates.

Influence on Membrane Fluidity and Transbilayer Diffusion

One common method to measure membrane fluidity is fluorescence anisotropy, using a fluorescent probe that intercalates into the membrane. Changes in the rotational freedom of the probe, which are indicative of alterations in membrane fluidity, can be measured before and after the addition of this compound. The biotin tag allows for the specific tracking of the sphingosine analog's location and concentration within the membrane, which can be correlated with the observed changes in fluidity.

Transbilayer diffusion, or the movement of a lipid from one leaflet of the bilayer to the other, is a fundamental process that is essential for maintaining membrane asymmetry and for certain signaling events. The rate of flip-flop for natural, long-chain sphingolipids is generally very slow. However, short-chain analogs like this compound are expected to exhibit a significantly faster rate of transbilayer movement.

The biotin moiety is particularly useful for studying this phenomenon. For instance, one can introduce the biotinylated sphingosine to the outer leaflet of a cell or a liposome. At various time points, a membrane-impermeable quenching agent for a fluorescently labeled streptavidin bound to the biotin can be added. The rate of decrease in the fluorescent signal that is protected from quenching provides a direct measure of the rate at which the biotinylated sphingosine has moved to the inner leaflet.

The following table outlines research findings related to the influence of short-chain sphingolipids on membrane properties, which can be extrapolated to this compound.

Membrane Property Effect of Short-Chain Sphingolipids Method of Investigation
Membrane Fluidity Can locally increase lipid packing and decrease fluidity due to the sphingosine backbone, while the short acyl chain may introduce some disorder.Fluorescence Anisotropy, Electron Spin Resonance (ESR)
Transbilayer Diffusion Exhibit a faster rate of flip-flop compared to their long-chain counterparts.Fluorescence Quenching Assays, Chemical Labeling Studies
Membrane Permeability The introduction of short-chain lipids can transiently increase the permeability of the membrane to small molecules.Dye Leakage Assays from Liposomes

By leveraging the unique properties of this compound, researchers can gain valuable insights into the intricate and dynamic nature of cellular membranes.

Analytical Methodologies for N Hexanoyl Biotin D Erythro Sphingosine and Its Metabolites

Chromatographic Techniques

Chromatographic techniques are fundamental to the analysis of N-Hexanoyl-biotin-D-erythro-sphingosine and its metabolites, enabling their separation from complex biological matrices. The choice of technique depends on the specific analytical goal, whether it is qualitative assessment, purification, or precise quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the qualitative analysis and purification of sphingolipids, including biotinylated analogs. In the analysis of ceramides (B1148491), the mobility on the TLC plate is influenced by the structure of the long-chain base and the fatty acid, as well as the presence of functional groups. The number, position, and stereochemistry of hydroxyl groups can affect the compound's polarity and, consequently, its retention factor (Rf) value.

For the separation of ceramides, various solvent systems can be employed, with chloroform-methanol mixtures being common. The use of complexing agents like borate (B1201080) or arsenite impregnated in the silica (B1680970) gel can enhance the separation of ceramides with vicinal diols by forming transient cyclic complexes, which alters their mobility.

Table 1: Representative TLC Systems for Ceramide Analysis

Stationary Phase Mobile Phase (v/v) Detection Method
Silica Gel G Chloroform:Methanol (95:5) Cupric acetate-phosphoric acid reagent and heating
Borate-impregnated Silica Gel Chloroform:Methanol (95:5) Iodine vapor or specific staining reagents

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers superior resolution and quantitative capabilities compared to TLC for the analysis of sphingolipids. Both normal-phase and reversed-phase HPLC can be utilized for the separation of this compound and its metabolites.

Normal-phase HPLC separates lipids based on the polarity of their head groups. This is particularly useful for separating different classes of sphingolipids. In contrast, reversed-phase HPLC separates molecules based on their hydrophobicity, which is largely determined by the length and saturation of the acyl chains. The biotinylation of a peptide has been shown to increase its retention time in reversed-phase HPLC due to the increased hydrophobicity, a principle that would also apply to biotinylated sphingolipids.

Detection of ceramides by HPLC can be challenging due to their lack of a strong chromophore. Therefore, derivatization with a UV-absorbing or fluorescent tag is often employed for sensitive detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used, which does not require derivatization.

Table 2: Representative HPLC Conditions for Sphingolipid Analysis

Column Type Mobile Phase Gradient Detection
Reversed-Phase C18 A: Acetonitrile/Water (80:20) with 0.1% Formic AcidB: Acetonitrile/Isopropanol (20:80) with 0.1% Formic Acid Gradient elution from 30% B to 100% B ESI-MS/MS

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, ceramides, including this compound, are non-volatile and thermally labile, necessitating derivatization prior to GC analysis.

A common approach for analyzing ceramides by GC involves the hydrolysis of the amide bond to release the fatty acid and the sphingoid base. The fatty acid is then esterified, typically to its methyl ester (FAME), which is sufficiently volatile for GC analysis. This method provides detailed information about the fatty acid composition of the ceramide pool. The sphingoid base can also be derivatized, for example, by silylation of the hydroxyl groups, to increase its volatility.

Direct analysis of the intact derivatized ceramide is also possible. Trimethylsilyl (TMS) derivatives of ceramides can be prepared and analyzed by GC-MS, providing structural information from the mass spectra. However, the biotin (B1667282) moiety in this compound adds complexity and may not be stable under typical GC conditions, making this technique less suitable for the intact analysis of this specific compound.

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) has become an indispensable tool for lipid analysis due to its high sensitivity, specificity, and ability to provide detailed structural information. When coupled with chromatographic separation or used in a direct infusion mode, MS-based approaches offer comprehensive insights into the sphingolipidome.

LC-MS and LC-MS/MS Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of a wide range of sphingolipids from biological samples. bohrium.com This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, lipids are extracted from the sample, separated on an HPLC column (usually reversed-phase), and then ionized, most commonly by electrospray ionization (ESI). The ionized molecules are then subjected to tandem mass spectrometry. For quantification, Multiple Reaction Monitoring (MRM) is often employed. In MRM, a specific precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific precursor-to-product ion transition allows for accurate quantification even in complex mixtures. nih.gov

For this compound, specific MRM transitions would be established by infusing a pure standard into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy.

Table 3: Representative LC-MS/MS Parameters for Ceramide Analysis

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]+
Product Ion (m/z) Specific fragment ion (e.g., corresponding to the loss of water and/or the fatty acid)
Collision Energy Optimized for each specific ceramide species

Shotgun Lipidomics for Comprehensive Sphingolipid Profiling

Shotgun lipidomics is a high-throughput technique that involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. This approach relies on the high resolution and accuracy of the mass spectrometer to differentiate between different lipid species.

The workflow for shotgun lipidomics typically involves lipid extraction, the addition of a cocktail of internal standards for quantification, and direct infusion into the mass spectrometer. Data is acquired using a series of precursor ion scans and neutral loss scans that are specific for different lipid classes. For example, sphingomyelins can be identified by a precursor ion scan for m/z 184, which corresponds to the phosphocholine (B91661) headgroup.

This method allows for the rapid and simultaneous quantification of hundreds of lipid species across different classes, providing a comprehensive snapshot of the lipidome. nih.govresearchgate.net While shotgun lipidomics is powerful for high-throughput screening, a limitation is its inability to separate isobaric and isomeric species, which can be achieved with LC-MS. However, for many applications, the speed and comprehensive nature of shotgun lipidomics make it an invaluable tool for profiling changes in the sphingolipidome.

Spectroscopic and Optical Methods

Spectroscopic and optical methods offer sensitive and often non-invasive ways to detect and track this compound and its analogs in biological systems. These techniques are pivotal for studying the subcellular localization, trafficking, and interactions of these molecules.

Fluorescence Microscopy and FRET Assays (for NBD-labeled analogs)

While this compound itself is not fluorescent, analogs where the hexanoyl chain is replaced by a fluorescent probe, such as the 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) group, are powerful tools for biological imaging. nih.gov These fluorescent sphingolipid analogs, like NBD-sphingosine (NBD-Sph), mimic the natural compound's behavior, allowing researchers to visualize their metabolism and movement within living cells. chemsrc.comcaymanchem.com

Fluorescence microscopy is used to determine the subcellular distribution of these NBD-labeled lipids. thermofisher.com For instance, NBD-labeled ceramides are well-known for selectively staining the Golgi complex. thermofisher.com Upon introduction to cells, these probes are metabolized and transported, enabling the real-time tracking of lipid trafficking pathways. thermofisher.comnih.gov In CHO cells, NBD-Sph is incorporated and converted into several other NBD-labeled sphingolipids, including NBD-sphingosine-1-phosphate (NBD-S1P), NBD-ceramide, and NBD-sphingomyelin, mirroring the metabolic fate of natural sphingosine (B13886). nih.govresearchgate.net

The NBD fluorophore has distinct spectroscopic properties that make it suitable for these applications. However, its fluorescence is sensitive to the local environment, which can be a consideration in quantitative studies. thermofisher.com

Table 1: Spectral Properties of NBD-Labeled Sphingolipids

Property Value
Excitation Maximum (Ex) ~466 nm
Emission Maximum (Em) ~536 nm
Common Application Visualizing lipid metabolism and trafficking
Cellular Staining Golgi complex, various metabolic compartments

Data derived from general characteristics of NBD fluorophores used in lipid research. thermofisher.com

Förster Resonance Energy Transfer (FRET) assays can also be employed using NBD-labeled analogs. FRET is a mechanism describing energy transfer between two light-sensitive molecules. This technique can be used to study the proximity and interaction of the labeled sphingolipid with other fluorescently tagged molecules, such as proteins, providing insights into molecular interactions at the nanometer scale.

Chemiluminescence Detection for Biotin-Avidin Interaction

The biotin moiety of this compound provides a powerful handle for detection based on its extraordinarily high-affinity interaction with avidin (B1170675) or streptavidin. nih.gov This interaction can be coupled with chemiluminescence detection to create highly sensitive assays. nih.gov Chemiluminescence is the emission of light as a result of a chemical reaction, and its high sensitivity stems from the very low background signal. acs.org

A common approach is a competitive assay format. nih.gov In this setup, a known amount of a chemiluminescent-labeled biotin conjugate competes with the sample's this compound for a limited number of binding sites on avidin-coated surfaces (e.g., microplate wells or magnetic beads). nih.gov The amount of light generated is inversely proportional to the concentration of the analyte in the sample. When a biotinylated compound binds to avidin, it can influence the chemiluminescent signal, a principle used to quantify biotin. nih.govresearchgate.net

For example, a synthesized biotin-naphthoquinone compound produces chemiluminescence, but the signal decreases when it binds to avidin. nih.govmdpi.com When free biotin (or a biotinylated analyte like this compound) is introduced, it displaces the biotin-naphthoquinone from avidin, causing the chemiluminescence to return. nih.govmdpi.com This change in light output can be measured to quantify the amount of biotinylated analyte present. mdpi.com

Table 2: Principle of a Competitive Chemiluminescence Assay for Biotinylated Compounds

Step Description Signal Outcome
1. Immobilization Avidin is coated onto a solid phase (e.g., magnetic bead). No Signal
2. Competition The sample containing this compound is added along with a known quantity of a biotin-enzyme conjugate (e.g., biotin-horseradish peroxidase). No Signal
3. Binding The analyte and the biotin-enzyme conjugate compete for binding to the immobilized avidin. No Signal
4. Wash Unbound components are washed away. No Signal

| 5. Detection | A chemiluminescent substrate is added. The bound enzyme converts the substrate, producing light. | High analyte concentration leads to less bound enzyme and a low light signal . Low analyte concentration results in more bound enzyme and a high light signal . |

Quantitative Approaches and Internal Standards

Accurate quantification of this compound and its metabolites in complex biological samples, such as plasma or tissue homogenates, necessitates robust analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). lipidmaps.org A cornerstone of quantitative mass spectrometry is the use of internal standards. google.com

Internal standards are compounds chemically similar to the analyte of interest that are added to a sample in a known quantity before processing. google.com They co-elute with the analyte and experience similar effects during extraction, derivatization, and ionization, thus correcting for sample loss and variability in instrument response. caymanchem.com For sphingolipid analysis, two main classes of internal standards are widely used. google.comcaymanchem.com

Stable Isotope-Labeled Standards : These are considered the gold standard. They are chemically identical to the analyte but contain heavy isotopes (e.g., ¹³C or ²H/D) in place of common isotopes. caymanchem.com This results in a mass shift that allows the mass spectrometer to distinguish the internal standard from the endogenous analyte, while ensuring nearly identical physical and chemical properties during sample preparation and analysis. caymanchem.comnih.gov

Odd-Chain or Non-Endogenous Standards : These standards have a similar structure to the analyte but possess an acyl chain of a length not commonly found in nature (e.g., C17 or C19). caymanchem.comavantiresearch.com While not identical, their chemical behavior is very similar to the endogenous even-chained sphingolipids, making them effective for quantification across a class of lipids. lipidmaps.orgavantiresearch.com

In a typical workflow, a cocktail of internal standards representing different sphingolipid classes is added to the biological sample. lipidmaps.orgavantiresearch.com After lipid extraction, the sample is analyzed by LC-MS/MS. The analyte is quantified by comparing the peak area of its specific mass transition to that of the corresponding internal standard. lipidmaps.org

Table 3: Examples of Internal Standards for Sphingolipid Quantification

Internal Standard Type Example Compound Application
Stable Isotope-Labeled C16 Sphingomyelin-¹³C Quantification of C16 Sphingomyelin (B164518)
Stable Isotope-Labeled C18 Ceramide-d₃ Quantification of C18 Ceramide
Stable Isotope-Labeled C18 Ganglioside GM1-d₃ Quantification of GM1 Gangliosides
Odd-Chain Length Sphingosine (C17 base) Quantification of Sphingosine
Odd-Chain Length C12 Ceramide Quantification of various Ceramide species

Data sourced from lipid analysis methodology guides. caymanchem.comavantiresearch.com

Future Directions in N Hexanoyl Biotin D Erythro Sphingosine Research

Development of Advanced Biotinylated Sphingolipid Probes

The core utility of N-Hexanoyl-biotin-D-erythro-sphingosine lies in its function as a molecular probe. The future in this area is centered on creating more advanced and versatile tools for biological investigation. The strong and specific interaction between biotin (B1667282) and streptavidin/avidin (B1170675) is a key feature that enables these applications. caymanchem.com The hexanoic acid linker in compounds like this compound is designed to preserve the natural properties of the sphingolipid, allowing for more authentic interactions with proteins. caymanchem.com

Future developments will likely focus on enhancing the functionality of these probes. This includes the creation of "clickable" analogs, which incorporate reactive groups like alkynes or azides. These groups would allow for the attachment of various reporter molecules (e.g., fluorophores, mass tags) post-incubation with a biological system, a technique known as bioorthogonal chemistry. This approach minimizes potential steric hindrance from bulky labels during the initial biological interaction.

Another avenue involves developing photocleavable linkers between the biotin tag and the sphingosine (B13886). researchgate.net This would enable researchers to capture and then release binding partners under mild conditions, improving the identification of transient or weak interactions that are often disrupted by harsh elution methods. researchgate.net Furthermore, creating probes with different acyl chain lengths and saturation levels will allow for the investigation of how lipid structure influences protein binding and localization within specific membrane microdomains.

Probe Advancement StrategyRationalePotential Application
Click Chemistry Analogs Allows for late-stage labeling with diverse reporter tags, minimizing interference.Dual-color imaging experiments, proteomic profiling of binding partners.
Photocleavable Linkers Enables mild release of captured proteins, preserving weak interactions. researchgate.netIdentification of novel sphingolipid-binding proteins and complexes. researchgate.net
Varied Acyl Chains Mimics the natural diversity of ceramides (B1148491) to study structure-specific interactions.Elucidating the role of ceramide structure in signaling pathway activation.
Isotopically Labeled Probes Incorporates stable isotopes (e.g., ¹³C, ¹⁵N) for mass spectrometry-based quantification.Quantitative analysis of sphingolipid trafficking and metabolism.

Integration with Multi-Omics Approaches in Lipid Biology

The era of systems biology demands the integration of multiple "omics" datasets to build a comprehensive picture of cellular processes. nih.gov Lipidomics, the large-scale study of cellular lipids, is a crucial component of this approach. nih.govresearchgate.net this compound and its future iterations are set to become invaluable tools in multi-omics workflows.

By using this probe to pull down interacting proteins (proteomics) from cells under specific conditions (e.g., disease state vs. healthy), researchers can directly link changes in the sphingolipid-interactome to alterations in gene expression (transcriptomics) and metabolite levels (metabolomics). For instance, a study could investigate how leucine (B10760876) deprivation, which has been shown to alter sphingomyelin (B164518) levels, impacts the suite of proteins that interact with ceramide analogs. nih.gov

This integrated approach allows for the construction of detailed molecular networks, revealing how perturbations in sphingolipid metabolism or signaling cascade through other biological layers. researchgate.net Future studies will use this compound in combination with high-throughput technologies like mass spectrometry to identify not just the binding partners, but also the specific sites of biotinylation on those proteins, providing a higher resolution of the interaction interface. nih.gov This systematic identification can lead to the discovery of novel candidate proteins and a more reliable characterization of labeled proteins. nih.gov

Omics FieldIntegration with Biotinylated ProbesResearch Question Example
Proteomics Affinity-purification of binding partners followed by mass spectrometry. nih.govWhat proteins interact with ceramides during apoptosis?
Transcriptomics Correlating changes in protein interactions with alterations in gene expression.How does ceramide binding to a transcription factor alter its target gene expression profile?
Metabolomics Investigating how sequestering ceramides with probes affects cellular metabolic pathways.What is the impact of disrupting ceramide-protein interactions on central carbon metabolism?
Lipidomics Using probes to understand the interplay between different lipid species and their binding proteins. nih.govHow does the accumulation of specific sphingolipids alter the protein composition of lipid rafts? nih.gov

Expanding Applications in Mechanistic Biological Studies

Beyond identifying binding partners, advanced biotinylated sphingolipid probes will enable more sophisticated mechanistic studies. These probes are instrumental in elucidating the precise roles of sphingolipids in various cellular processes. For example, biotin-labeled ceramides have been used to identify the inhibitor 2 of protein phosphatase 2A (I2PP2A) as a ceramide binding protein, revealing a direct interaction that regulates key signaling pathways involved in cell growth and degradation of transcription factors like c-Myc. caymanchem.com

Future applications will delve deeper into the spatiotemporal dynamics of sphingolipid signaling. By conjugating this compound to fluorescent proteins or quantum dots, researchers can track its movement within live cells in real-time. This allows for the visualization of its trafficking between organelles, its incorporation into specific membrane domains, and its role in processes like vesicle formation or receptor clustering.

Furthermore, these probes can be used to investigate the mechanisms of pathogen-host interactions. Biotin-labeled ganglioside analogs, which share a similar structural basis, have been successfully used to detect bacterial toxins like E. coli enterotoxin in assays such as ELISA. caymanchem.com This highlights the potential for this compound to be used in developing new diagnostic tools or in studying how pathogens manipulate host cell lipid signaling to facilitate infection.

Q & A

Q. What are the best practices for synthesizing and characterizing N-Hexanoyl-biotin-D-erythro-sphingosine with high purity?

this compound is synthesized via acylation of D-erythro-sphingosine with hexanoic acid, followed by biotin conjugation. Key steps include:

  • Purification : Use thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to confirm purity (>98%) .
  • Characterization : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate molecular identity (C34H62N4O5S; MW: 639) .
  • Storage : Store at −20°C in chloroform/methanol (2:1) or dimethylformamide (DMF) to prevent degradation .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

The compound is sparingly soluble in aqueous buffers. Recommended protocols:

  • Solubilization : Dissolve in organic solvents (e.g., DMF or chloroform/methanol mixtures) before diluting in assay buffers .
  • Critical Micelle Concentration (CMC) : Determine using fluorescent probes (e.g., diphenylhexatriene) to avoid aggregation artifacts .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s role in MAP kinase and PP2A signaling pathways?

  • Dose-Response Studies : Test concentrations from 1–50 µM to identify threshold effects on kinase/phosphatase activity .
  • Controls : Use non-biotinylated analogs (e.g., N-Hexanoyl-D-erythro-sphingosine) to isolate biotin-specific interactions .
  • Assays : Combine Western blotting (phospho-MAPK detection) and colorimetric PP2A activity assays .

Q. How can contradictory data on this compound’s cellular uptake be resolved?

Conflicting reports on cell permeability may arise from:

  • Membrane Composition : Lipid raft integrity affects uptake; use methyl-β-cyclodextrin to perturb membranes and test dependency .
  • Detection Methods : Compare streptavidin-based fluorescence with LC-MS quantification to distinguish surface binding vs. internalization .

Q. What strategies mitigate oxidative degradation during long-term studies with this compound?

  • Antioxidants : Add butylated hydroxytoluene (BHT, 0.01%) to lipid solutions .
  • Inert Atmosphere : Store aliquots under argon or nitrogen to limit oxidation .

Methodological Considerations

Q. How should researchers design studies to explore sphingolipid metabolic flux using this compound?

  • Pulse-Chase Experiments : Use <sup>3</sup>H-labeled analogs to track metabolic conversion in cell lysates .
  • Mass Spectrometry : Employ stable isotope tracers (e.g., <sup>13</sup>C-palmitate) to quantify downstream ceramide species .

Q. What statistical frameworks are critical for analyzing dose-dependent effects in sphingolipid signaling studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values .
  • ANOVA with Post Hoc Tests : Use Tukey’s test for multi-group comparisons to avoid Type I errors .

Tables of Key Data

Q. Table 1. Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC34H62N4O5S
Molecular Weight639 g/mol
SolubilityChloroform/methanol (2:1), DMF
Storage Conditions−20°C, inert atmosphere

Q. Table 2. Key Biochemical Effects

PathwayObserved EffectReference
MAP Kinase SignalingInhibition at IC50 = 10 µM
PP2A ActivityActivation via ceramide-binding domain
Cell PermeabilityVariable, lipid raft-dependent

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